Ciclopirox-d11 Sodium Salt
Description
Significance of Isotopic Labeling in Pharmaceutical and Biomedical Sciences
Isotopic labeling is a powerful technique that involves the incorporation of isotopes, which are variants of a particular chemical element with a different number of neutrons, into a molecule of interest. musechem.com This method is crucial in pharmaceutical and biomedical research as it allows scientists to track the journey of a drug or molecule within a biological system without significantly altering its chemical properties. musechem.comclearsynth.com
Advantages of Deuterium (B1214612) Substitution in Drug Discovery Research
Deuterium, a stable isotope of hydrogen, has garnered significant attention in drug discovery due to the kinetic isotope effect. tandfonline.com Replacing hydrogen with deuterium, a process known as deuteration, can slow down the rate of chemical reactions, including metabolic processes. nih.govunibestpharm.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com
This "deuterium switch" can lead to several advantages for a drug candidate:
Improved Metabolic Stability: By strategically placing deuterium at sites on a molecule that are prone to metabolic breakdown, the drug's metabolic stability can be enhanced. nih.govunibestpharm.com
Prolonged Half-life: A slower metabolism can lead to a longer half-life, meaning the drug remains in the body for a longer period. tandfonline.com
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful metabolites and improving the drug's safety profile. tandfonline.comunibestpharm.com
Enhanced Efficacy: A longer half-life and improved metabolic profile can lead to increased systemic exposure of the parent drug, potentially enhancing its therapeutic effect. tandfonline.comnih.gov
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov This success has paved the way for the development of other deuterated drugs.
Ciclopirox-d11 Sodium Salt as a Stable Isotope-Labeled Research Compound
This compound is the deuterated form of Ciclopirox (B875), where eleven hydrogen atoms have been replaced by deuterium. caymanchem.com This stable isotope-labeled compound serves as a critical tool in research. veeprho.com
Foundation in Ciclopirox Parent Compound Research Context
Ciclopirox is a synthetic antifungal agent with a broad spectrum of activity against various fungi, including dermatophytes and yeasts. medchemexpress.comdrugbank.com It is also known to possess antibacterial and anti-inflammatory properties. drugbank.com The mechanism of action of Ciclopirox is believed to involve the chelation of polyvalent metal cations like Fe3+, which are essential co-factors for enzymes involved in cellular metabolism. drugbank.commdpi.com
Research has also suggested that Ciclopirox may disrupt DNA repair mechanisms and cell division processes in fungal cells. wikipedia.org Beyond its antifungal use, Ciclopirox has been investigated for other therapeutic applications, including the treatment of seborrhoeic dermatitis and certain viral infections. wikipedia.orgnih.gov Studies have also explored its potential in cancer therapy and for treating congenital erythropoietic porphyria. mdpi.comresearchgate.net
Distinctive Utility of the Deuterated Sodium Salt
The primary and most well-documented use of this compound is as an internal standard for the quantification of Ciclopirox in biological samples using mass spectrometry (MS) and liquid chromatography (LC). caymanchem.comveeprho.com
Internal standards are essential for accurate and precise quantification in analytical chemistry. By adding a known quantity of the isotopically labeled compound (this compound) to a sample, researchers can account for any loss of the analyte (Ciclopirox) during sample preparation and analysis. Since the deuterated form is chemically identical to the parent compound, it behaves similarly during extraction and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-labeled Ciclopirox by the mass spectrometer. This allows for highly accurate measurement of the parent drug's concentration in various biological matrices, which is crucial for pharmacokinetic and metabolic studies. veeprho.com
Chemical and Physical Data
Below are tables detailing the properties of this compound and its parent compound, Ciclopirox.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Formal Name | 6-(cyclohexyl-d11)-1-hydroxy-4-methyl-2(1H)-pyridinone, monosodium salt |
| Molecular Formula | C₁₂H₅D₁₁NO₂ · Na |
| Molecular Weight | 240.3 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₁₁) |
| Solubility | Soluble in DMSO |
Table 2: Properties of Ciclopirox
| Property | Value |
|---|---|
| IUPAC Name | 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molar Mass | 207.273 g·mol⁻¹ |
| Melting Point | 144 °C |
| Protein Binding | 94 to 97% |
| Elimination Half-life | 1.7 hours |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H16NNaO2 |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
sodium;4-methyl-1-oxido-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-2-one |
InChI |
InChI=1S/C12H16NO2.Na/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;/h7-8,10H,2-6H2,1H3;/q-1;+1/i2D2,3D2,4D2,5D2,6D2,10D; |
InChI Key |
YHRJBSLTTUNMMI-ZBARUEKKSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2[O-])C)([2H])[2H])([2H])[2H])[2H].[Na+] |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ciclopirox D11 Sodium Salt
Strategic Approaches to Deuterium (B1214612) Incorporation
The synthesis of Ciclopirox-d11 Sodium Salt, where eleven hydrogen atoms in the cyclohexyl group are replaced by deuterium, requires sophisticated methods to achieve high isotopic enrichment and regioselectivity. The primary strategies revolve around direct hydrogen isotope exchange and late-stage functionalization.
Hydrogen Isotope Exchange (HIE) Techniques
Hydrogen Isotope Exchange (HIE) represents a highly atom-economical approach for deuterium incorporation as it often circumvents the need for pre-functionalized substrates. researchgate.net These methods involve the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netacs.org
For a molecule like Ciclopirox (B875), HIE can be facilitated by various catalysts. Transition metal catalysts, particularly those based on iridium, palladium, rhodium, and ruthenium, are widely used for HIE in aromatic and heterocyclic compounds. snnu.edu.cn For instance, iridium complexes have demonstrated high efficiency in directing ortho-selective C-H deuterium labeling. snnu.edu.cn The choice of catalyst and reaction conditions is crucial to control the extent and location of deuterium incorporation.
A general procedure for HIE might involve heating the parent compound in a solution containing a deuterium source, an alkali-deuteroxide, and a metal catalyst like platinum. google.com The efficiency of this exchange can be significantly enhanced by the presence of deuterium peroxide. google.com The primary advantage of HIE is its directness, though achieving high selectivity for specific C-H bonds can be a challenge. researchgate.net
Challenges and Innovations in Deuterated Compound Synthesis
The synthesis of deuterated compounds is not without its hurdles. Achieving high levels of deuterium incorporation at specific molecular positions while maintaining the integrity of the rest of the molecule requires careful consideration of selectivity and the use of modern synthetic tools. x-chemrx.comthieme-connect.com
Regioselectivity and Chemoselectivity Considerations
One of the foremost challenges in the synthesis of this compound is achieving regioselectivity—the selective deuteration of the cyclohexyl ring without affecting other C-H bonds in the molecule. chemrxiv.org The pyridinone core of Ciclopirox also contains C-H bonds that could potentially undergo exchange.
Controlling regioselectivity often relies on the choice of catalyst and directing groups. thieme-connect.com For instance, certain catalysts exhibit a preference for activating specific types of C-H bonds. While HIE methods can be powerful, they sometimes lead to a distribution of deuterium over multiple sites, which may be undesirable for certain applications. googleapis.com
Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a critical consideration. researchgate.neteuropa.eu The synthesis must be designed to tolerate the various functional groups present in the Ciclopirox molecule. Modern methods like chemoselective ligation, which involves the reaction of bioorthogonal functional groups like azides and alkynes, offer precise control but require the initial introduction of these groups into the molecule. thermofisher.com
Modern Synthetic Transformations for Isotope Labeling
Recent advancements in synthetic chemistry have provided a host of new tools for isotope labeling. ansto.gov.au Flow chemistry, for instance, offers significant advantages over traditional batch synthesis for deuteration reactions. x-chemrx.comansto.gov.au By providing precise control over reaction parameters like temperature and time, flow chemistry can improve selectivity, increase yields, and minimize decomposition, especially in high-temperature deuteration processes. x-chemrx.comansto.gov.au
The development of novel catalytic systems is also at the forefront of innovation. For example, a Pd/C-Al-D₂O system has been shown to be effective for the chemo- and regioselective H-D exchange of various compounds, using D₂O as a green deuterium source. mdpi.com In this system, D₂ gas is generated in situ from the reaction of aluminum with D₂O. mdpi.com Similarly, photocatalytic methods using organic dyes like thioxanthone or anthraquinone (B42736) have demonstrated highly regioselective deuteration of α-thio C(sp³)-H bonds. chemrxiv.org
These modern transformations are continually expanding the toolbox available to synthetic chemists, enabling the efficient and precise synthesis of complex deuterated molecules like this compound for critical applications in research and development.
Interactive Data Table: Properties of Ciclopirox-d11 and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 29342-05-0 (free base) scbt.com | C₁₂H₅D₁₁NO₂·Na cymitquimica.com | 240.32 scbt.com |
| Ciclopirox | 29342-05-0 chemical-suppliers.eu | C₁₂H₁₇NO₂ chemical-suppliers.eu | 207.27 chemical-suppliers.eu |
| Ciclopirox-d11 | Not Available | C₁₂H₆D₁₁NO₂ vivanls.com | 218.34 vivanls.com |
| Ciclopirox Olamine | 41621-49-2 | C₁₂H₁₇NO₂·C₂H₇NO | 268.35 |
| Methyl 3-methyl-2-butenoate | 924-50-5 | C₆H₁₀O₂ | 114.14 |
Analytical Research Applications and Quantitative Assay Development
Internal Standard Applications in Mass Spectrometry
Stable isotope-labeled compounds like Ciclopirox-d11 are considered the gold standard for internal standards in quantitative mass spectrometry. scispace.comlgcstandards.com They co-elute with the analyte during chromatographic separation and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response. scispace.comlgcstandards.com
The use of Ciclopirox-d11 sodium salt as an internal standard significantly improves the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods for quantifying ciclopirox (B875). veeprho.comcaymanchem.com Because the deuterated standard behaves nearly identically to the non-labeled ciclopirox throughout the analytical process—from extraction to ionization—it effectively minimizes errors arising from matrix effects and variations in instrument performance. scispace.comlgcstandards.com This leads to more reliable and reproducible quantification of ciclopirox in complex biological samples. veeprho.comcaymanchem.com Research has demonstrated that methods employing stable isotope-labeled internal standards show a significant improvement in precision compared to those using structural analogs. scispace.com
A key challenge in the direct analysis of ciclopirox by LC-MS/MS is its strong chelating effect with metal ions, which can interfere with the analysis. nih.gov However, methods have been developed to overcome this, allowing for direct, sensitive, and high-throughput analysis. nih.gov For instance, a validated LC-MS/MS method for ciclopirox in nail matrix, using a chemical analog as an internal standard, demonstrated excellent accuracy, with concentrations ranging from 101% to 113% of the nominal values and coefficients of variation below 10.6%. nih.gov The use of a deuterated standard like Ciclopirox-d11 would be expected to provide even greater accuracy. scispace.com
| Parameter | Value | Reference |
|---|---|---|
| Concentration Range | 8-256 ng/mL | nih.gov |
| Correlation Coefficient (r) | > 0.9991 | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 8 ng/mL | nih.gov |
| Assay Precision (CV) | < 10.6% | nih.gov |
| Average Recovery | 101% | nih.gov |
Therapeutic drug monitoring (TDM) is crucial for optimizing the efficacy and minimizing the toxicity of many drugs, including antifungals. researchgate.net LC-MS/MS is considered the reference standard for TDM due to its high accuracy, specificity, and sensitivity. nih.govnih.gov this compound is an ideal internal standard for developing robust and reliable LC-MS/MS assays for the TDM of ciclopirox. veeprho.comcaymanchem.com Its use ensures that the measured concentrations of ciclopirox in patient samples, such as serum or urine, are accurate, which is vital for making informed clinical decisions. veeprho.come-lactancia.org
Pharmacokinetic studies have shown that after topical application, ciclopirox serum levels can range from 12-80 ng/mL. e-lactancia.org Glucuronidation is the primary metabolic pathway for ciclopirox, with the majority of the drug excreted as its glucuronide conjugate. e-lactancia.orgdrugbank.com Accurate quantification using a deuterated internal standard is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. veeprho.comclearsynth.com
Enhancing Accuracy and Precision in LC-MS Quantification
Advancements in Bioanalytical Methodologies for Ciclopirox and its Deuterated Analog
The development of sensitive and specific bioanalytical methods is fundamental to drug discovery and development. nih.gov For ciclopirox, this has involved overcoming analytical challenges and utilizing advanced techniques to study its behavior in biological systems. nih.gov
Bioanalysis involves the quantification of drugs and their metabolites in biological samples like blood, plasma, and urine. nih.gov The process typically involves sample collection, preparation (to remove interferences), and analysis, often by LC-MS/MS. nih.gov For ciclopirox, method development has focused on addressing its chelating properties and achieving high sensitivity. nih.gov The use of Ciclopirox-d11 as an internal standard is integral to these methods, ensuring the reliability of data from preclinical and clinical studies. veeprho.comcaymanchem.com
Modern bioanalytical methods are designed for high throughput, allowing for the rapid analysis of numerous samples, which is essential in TDM and large-scale clinical trials. nih.gov
| Technique | Key Features | Internal Standard Type | Reference |
|---|---|---|---|
| LC-MS/MS | High sensitivity and specificity, overcomes chelation issues with proper sample preparation. | Deuterated (e.g., Ciclopirox-d11) or chemical analog. | veeprho.comnih.gov |
| Micellar Electrokinetic Capillary Chromatography (MEKC) | Rapid analysis time (<10 min), good for pharmaceutical formulations. | Not specified for biological samples. | researchgate.net |
| HPLC-UV | Direct estimation in transungual permeation samples by suppressing chelation. | Not specified for biological samples. | researchgate.net |
Compound Names
| Compound Name |
| Ciclopirox |
| This compound |
| Ciclopirox-d11 Glucuronide |
| Ciclopirox Olamine |
| Ciclopirox Glucuronide |
| Chloridazon |
| Magnolol (B1675913) |
Mechanistic Investigations of Drug Metabolism and Biotransformation
In Vitro Metabolic Fate Elucidation using Deuterated Analogs
Stable isotope-labeled compounds are instrumental in modern drug metabolism studies. Ciclopirox-d11 Sodium Salt is primarily intended for use as an internal standard for the quantification of ciclopirox (B875) via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com The use of a deuterated standard, which is chemically identical to the analyte but has a different mass, allows for highly accurate and precise quantification in complex biological matrices, a process essential for elucidating metabolic pathways and kinetics. veeprho.com The incorporation of stable heavy isotopes into drug molecules has become a widespread practice for tracer-based quantitation during drug development. medchemexpress.com
The biotransformation of Ciclopirox is extensive, with glucuronidation being the principal metabolic pathway. ur.edu.plnih.govdrugbank.com This process involves the conjugation of glucuronic acid to the Ciclopirox molecule, forming a more water-soluble metabolite, Ciclopirox glucuronide, which can be readily excreted. nih.govresearchgate.net Studies have shown that after administration, a significant portion of the drug is converted into this glucuronide metabolite. ur.edu.plmdpi.com In addition to glucuronidation, other minor metabolic pathways exist, including oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes, which results in hydroxylated metabolites. ur.edu.pl
The use of Ciclopirox-d11 is critical in these profiling studies. For instance, in preclinical pharmacokinetic studies, Ciclopirox-d11 β-D-Glucuronide has been used as an internal standard for the LC-MS/MS analysis of the Ciclopirox glucuronide metabolite (CPX-G) in biological samples like plasma and urine. researchgate.net This enables researchers to accurately track the formation and excretion of metabolites, thereby building a comprehensive profile of the drug's metabolic fate.
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions and understanding inter-individual variability. For Ciclopirox, in vitro studies using human liver microsomes (HLM) and recombinant uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs) have pinpointed UGT1A9 as the dominant enzyme responsible for its glucuronidation in humans. nih.govresearchgate.net While other isoforms like UGT1A1, UGT1A6, UGT1A7, and UGT1A8 show some activity, UGT1A9 displays by far the highest catalytic efficiency. ur.edu.plnih.govresearchgate.net
Kinetic analyses in HLM have determined the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint) for Ciclopirox glucuronidation. nih.govresearchgate.net Further confirming the role of UGT1A9, its selective inhibitor, magnolol (B1675913), potently inhibits this metabolic reaction in HLM. nih.govresearchgate.net The precise quantification required for these enzyme kinetic studies relies on robust analytical methods, which are significantly enhanced by the use of internal standards like this compound.
| Parameter | Value | Reference |
| Km (Michaelis-Menten constant) | 139 µM | nih.gov, researchgate.net |
| Vmax (Maximum velocity) | 7.89 nmol/min/mg | nih.gov, researchgate.net |
| CLint (Intrinsic clearance) | 56 µL/min/mg | nih.gov, researchgate.net |
| Dominant UGT Isoform | UGT1A9 | nih.gov, researchgate.net |
| IC50 (Magnolol inhibition) | 0.12 µM | nih.gov, researchgate.net |
Profiling and Identification of Metabolic Pathways
Application of Kinetic Isotope Effects (KIE) in Metabolic Studies
The replacement of a hydrogen atom with a deuterium (B1214612) atom creates a stronger chemical bond (C-D vs. C-H). This difference in bond energy can lead to a measurable change in the rate of a chemical reaction that involves the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). juniperpublishers.comnih.gov This effect is a powerful tool for investigating reaction mechanisms, particularly in the context of drug metabolism. juniperpublishers.com
Elucidation of Rate-Limiting Steps in Biotransformation
Comparative Metabolism in Preclinical Research Models
The metabolism of Ciclopirox exhibits significant species-dependent differences, which is a critical consideration in preclinical research. Studies comparing its glucuronidation in liver microsomes from humans and various animal models reveal this variability. nih.govresearchgate.net While UGT1A9 is the primary enzyme in humans, the enzymatic pathways and their efficiencies can differ in preclinical species such as mice, rats, cynomolgus monkeys, minipigs, and beagle dogs. nih.govresearchgate.net
Research has shown that the intrinsic clearance (CLint) values for Ciclopirox glucuronidation vary widely across these species. nih.govresearchgate.net For example, the CLint values in liver microsomes from common preclinical models range from 26 to 369 µL/min/mg, showcasing a broad spectrum of metabolic rates. nih.govresearchgate.net Furthermore, the glucuronidation activity in animal liver microsomes was found to be less sensitive to the UGT1A9 inhibitor magnolol than in human liver microsomes, underscoring the species-specific enzyme contribution. nih.govresearchgate.net These findings highlight that the pharmacological or toxicological effects of Ciclopirox may be species-dependent and that direct extrapolation from animal models to humans requires careful consideration. nih.govpatsnap.com Preclinical studies in rats and dogs have confirmed that after parenteral administration of a prodrug, Ciclopirox is metabolized to its inactive glucuronide form (CPX-G), which is then excreted in the urine. nih.govresearchgate.net
| Species | Intrinsic Clearance (CLint) Range (µL/min/mg) | Reference |
| Human | 56 | nih.gov, researchgate.net |
| Mouse | 26 - 369 (range across various models) | nih.gov, researchgate.net |
| Rat | 26 - 369 (range across various models) | nih.gov, researchgate.net |
| Cynomolgus Monkey | 26 - 369 (range across various models) | nih.gov, researchgate.net |
| Minipig | 26 - 369 (range across various models) | nih.gov, researchgate.net |
| Beagle Dog | 26 - 369 (range across various models) | nih.gov, researchgate.net |
Species Differences in Xenobiotic Metabolism
The metabolism of Ciclopirox, particularly through glucuronidation, exhibits significant differences across various species. researchgate.netnih.gov This phase II metabolic process, which enhances the water solubility of xenobiotics to facilitate their excretion, is the main pathway for Ciclopirox. mdpi.comdrugbank.com
Studies using liver microsomes from humans, mice, rats, cynomolgus monkeys, minipigs, and beagle dogs have revealed remarkable species-dependent variations in the rate of Ciclopirox glucuronidation. researchgate.netnih.gov Human liver microsomes (HLM) are highly active in this process. researchgate.netnih.gov In humans, the primary enzyme responsible for this transformation is UGT1A9, an isoform of the Uridine Diphosphate Glucuronosyltransferase family. researchgate.netnih.gov Other isoforms like UGT1A6, UGT1A7, and UGT1A8 play a much smaller role in humans. researchgate.netnih.gov
In contrast, the glucuronidation activities in the liver microsomes of tested animal species were less sensitive to magnolol, a selective inhibitor of UGT1A9, indicating that different UGT isoforms are dominant in these animals compared to humans. researchgate.netnih.gov For instance, while Ciclopirox is primarily excreted as a glucuronide in both dogs and humans, some differences in metabolite profiles have been noted. popline.orgnih.gov In humans, another glucuronide metabolite with similar properties to the parent compound has been detected, alongside small quantities of two other conjugated, less polar metabolites. popline.orgnih.gov The rate of percutaneous absorption has also been shown to differ, with dogs exhibiting higher absorption (5-15% of the dose) than humans (approx. 1.3%). popline.orgnih.gov
The major metabolite in both animals and humans is the Ciclopirox glucuronide (CPX-G), which is inactive and extensively eliminated in the urine. ascopubs.org Pharmacokinetic studies have shown that data from animal models, such as mice, rats, and dogs, can be predictive of human systemic clearance through allometric scaling. ascopubs.org However, the pronounced differences in UGT enzyme activity underscore the importance of careful species selection in preclinical studies to accurately predict human metabolism. researchgate.netnih.gov
Table 1: Comparative Intrinsic Clearance (CLint) of Ciclopirox Glucuronidation in Liver Microsomes of Various Species
This table presents the intrinsic clearance (CLint) values for the formation of Ciclopirox glucuronide in the liver microsomes of different species. The data highlights the significant variability in metabolic rates between species.
| Species | CLint (μL/min/mg) | Primary Human UGT Isoform |
| Human | 56 | UGT1A9 |
| Mouse | 26 - 369 (Range) | Not specified |
| Rat | 26 - 369 (Range) | Not specified |
| Cynomolgus Monkey | 26 - 369 (Range) | Not specified |
| Minipig | 26 - 369 (Range) | Not specified |
| Beagle Dog | 26 - 369 (Range) | Not specified |
Data sourced from studies on liver microsomes. researchgate.netnih.gov
Relevance of In Vitro Models for Metabolic Characterization
In vitro models are indispensable tools for characterizing the metabolic pathways of xenobiotics like Ciclopirox and for predicting their in vivo behavior. mdpi.com These models, which include liver subcellular fractions (microsomes, S9) and recombinant enzymes, allow for the detailed investigation of specific metabolic reactions and the identification of the enzymes involved. researchgate.netmdpi.com
For Ciclopirox, in vitro studies using human liver microsomes (HLM) have been crucial in establishing that glucuronidation is the principal metabolic pathway. researchgate.netnih.gov These models demonstrated high activity in HLM, with determined Michaelis-Menten constant (Km) and maximum velocity (Vmax) values of 139 μM and 7.89 nmol/min/mg, respectively. researchgate.netnih.gov The use of a panel of recombinant human UGT enzymes further pinpointed UGT1A9 as the isoform with the highest catalytic activity towards Ciclopirox, an observation confirmed by potent inhibition of the reaction in HLM by the UGT1A9-selective inhibitor, magnolol. researchgate.netnih.gov
The utility of these models extends to comparative metabolism. By testing liver microsomes from various animal species, researchers have quantified the significant species differences in Ciclopirox glucuronidation, with intrinsic clearance values spanning a wide range (26–369 μL/min/mg). researchgate.netnih.gov This information is vital for selecting appropriate animal models for preclinical toxicology and pharmacokinetic studies, helping to ensure that the chosen model's metabolic profile is as relevant as possible to humans. ascopubs.org
Beyond microsomes, which primarily contain phase I (e.g., Cytochrome P450) and phase II (e.g., UGTs) enzymes from the endoplasmic reticulum, other in vitro systems like S9 fractions can provide a more complete metabolic profile by including cytosolic enzymes. mdpi.com Although studies specifically mentioning Ciclopirox and S9 fractions are less common, the principle remains that these models are key to building a comprehensive understanding of a drug's biotransformation before moving to in vivo and clinical studies. mdpi.com The findings from in vitro systems that cytochrome P450 enzymes have only a minor role in Ciclopirox metabolism are also significant, suggesting a lower potential for certain types of drug-drug interactions. ur.edu.pl
Table 2: Kinetic Parameters of Ciclopirox Glucuronidation in Human Liver Microsomes (HLM) and by Recombinant UGT1A9
This table provides a summary of the enzyme kinetic parameters for Ciclopirox glucuronidation, comparing the activity in pooled human liver microsomes with the specific activity of the key enzyme isoform, UGT1A9.
| System | Km (μM) | Vmax (nmol/min/mg) | CLint (Vmax/Km) (μL/min/mg) |
| Human Liver Microsomes (HLM) | 139 | 7.89 | 56 |
| Recombinant UGT1A9 | 167 | Not Reported | Not Reported |
Data sourced from in vitro kinetic analyses. researchgate.netnih.gov
Broader Applications in Biochemical and Molecular Research
Elucidation of Enzyme Reaction Mechanisms
Ciclopirox (B875) and its deuterated counterpart are instrumental in dissecting the mechanisms of various enzymes, particularly those dependent on metal cofactors. nih.govdrugbank.com
The primary mechanism of ciclopirox's action is the inhibition of metal-dependent enzymes. nih.gov It demonstrates a high affinity for trivalent metal cations, such as Fe3+, which are essential co-factors for numerous enzymes. drugbank.comnih.gov By chelating these ions, ciclopirox disrupts critical cellular activities, including mitochondrial electron transport and energy production, by inhibiting enzymes like cytochromes. drugbank.comnih.gov This property is leveraged to study the role of metal ions in enzymatic reactions and to understand the pathways of enzyme inhibition. nih.gov For instance, ciclopirox inhibits the iron-dependent enzyme prolyl hydroxylase 2 (PHD2) with an IC50 of 1.58 μM, an effect that is diminished in the presence of iron. caymanchem.comcaymanchem.com This makes it a useful tool for investigating the function and inhibition of iron-dependent hydroxylases. caymanchem.comnih.gov
Ciclopirox's ability to chelate iron and inhibit iron-dependent enzymes has significant downstream effects on cellular processes, which are actively studied using this compound. caymanchem.commedchemexpress.eu
HIF-1α Stabilization: By inhibiting prolyl hydroxylases, which require iron as a cofactor to mark the Hypoxia-Inducible Factor-1 alpha (HIF-1α) for degradation, ciclopirox leads to the stabilization of HIF-1α even under normal oxygen conditions (normoxia). caymanchem.comnih.gov In rat glomus cells, a 5 μM concentration of ciclopirox was shown to stabilize HIF-1α. caymanchem.com This effect allows researchers to investigate the downstream consequences of HIF-1α signaling, such as the induction of vascular endothelial growth factor (VEGF) expression and subsequent angiogenesis. nih.govrsc.org
Cell Cycle Arrest: Ciclopirox has been observed to halt the cell cycle at the G0/G1 phase in various cancer cell lines, including rhabdomyosarcoma (Rh30), breast cancer (MDA-MB-231), and colon cancer (HT-29) cells. caymanchem.comnih.gov It can also induce apoptosis, or programmed cell death, in these cells. caymanchem.com The mechanism is thought to involve the disruption of DNA repair processes and cell division signals. drugbank.comnih.gov This makes ciclopirox and its labeled form valuable for studying the molecular checkpoints and signaling pathways that govern cell cycle progression and apoptosis.
Investigation of Metal-Dependent Enzyme Inhibition Pathways
Investigating Drug-Target Interactions and Binding Kinetics
Ciclopirox-d11 sodium salt is primarily used as an internal standard in pharmacokinetic studies to ensure the accurate quantification of ciclopirox in biological matrices. veeprho.com The use of a stable isotope-labeled analog like Ciclopirox-d11 is crucial for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This methodology allows for precise measurement of the parent drug's absorption, distribution, metabolism, and excretion, which are fundamental aspects of understanding drug-target interactions in a physiological context. veeprho.comnih.gov The ability to accurately measure drug concentrations over time is essential for determining binding kinetics and the duration of target engagement in vivo.
Structural Biology Applications through H/D Exchange
Hydrogen/deuterium (B1214612) exchange (H/D exchange) coupled with mass spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins and nucleic acids. kuleuven.benih.gov While direct evidence for the use of this compound in H/D exchange experiments is not prevalent, the principles of isotopic labeling are central to this technique. The introduction of deuterium, as in Ciclopirox-d11, is the cornerstone of H/D exchange studies. medchemexpress.com
HDX-MS monitors the exchange of backbone amide hydrogens with deuterium from a solvent. kcl.ac.uk The rate of this exchange is highly dependent on the protein's local structure and dynamics; regions that are highly flexible or solvent-exposed will exchange more rapidly than those that are structured or buried within the protein core. kuleuven.be This technique can be used to map protein-ligand binding sites, identify allosteric changes, and characterize protein folding intermediates. nih.govkcl.ac.uk The use of deuterated compounds in conjunction with HDX-MS allows for the detailed investigation of how small molecules like ciclopirox might induce conformational changes in their protein targets. kuleuven.be
The principles of H/D exchange can also be applied to study the structure and dynamics of nucleic acids. Furthermore, ciclopirox has been suggested to interfere with DNA repair mechanisms. drugbank.comnih.gov The use of isotopically labeled compounds in conjunction with techniques like mass spectrometry could potentially be used to investigate the specific interactions between ciclopirox and DNA, as well as its impact on the enzymes involved in DNA replication and repair. researchgate.net
Future Perspectives and Research Trajectories for Deuterated Ciclopirox
Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
The use of stable isotope-labeled compounds is foundational to various scientific fields, including life sciences, medicine, and environmental studies. medchemexpress.eu In the realms of metabolomics and proteomics, which involve the comprehensive analysis of metabolites and proteins, precision and accuracy are paramount. Ciclopirox-d11 Sodium Salt is intended for use as an internal standard for the quantification of Ciclopirox (B875) using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com
The integration of Ciclopirox-d11 into multi-omics workflows offers a robust method to elucidate the systemic effects of Ciclopirox. By providing an exact measure of the parent drug's concentration, researchers can more accurately correlate these levels with changes in the metabolome and proteome. medchemexpress.eumedchemexpress.com For instance, in studies investigating Ciclopirox's impact on fungal or cancer cell metabolism, Ciclopirox-d11 allows for the normalization of analytical data, correcting for variations in sample preparation and instrument response. This precision is crucial for identifying and validating subtle but significant shifts in metabolic pathways, such as the tricarboxylic acid (TCA) cycle, or alterations in the expression of proteins related to iron metabolism, virulence factors, and drug resistance. medchemexpress.com This approach enables a more detailed mapping of the drug's mechanism of action and its off-target effects.
Potential for Advanced Preclinical Model Development
Preclinical models are essential for evaluating the therapeutic potential and safety of new drug candidates. The development of advanced models goes beyond simple efficacy readouts to include detailed pharmacokinetic (PK) and pharmacodynamic (PD) characterization. Deuterated compounds are pivotal in these studies. medchemexpress.com While Ciclopirox has been evaluated in preclinical settings, such as mouse xenograft models for cancer and ex vivo skin models for fungal infections, the use of its deuterated form enhances the quality and reliability of the data obtained. caymanchem.com
Specifically, this compound serves as an indispensable tool in PK studies. In the preclinical evaluation of Fosciclopirox, a prodrug of Ciclopirox, a deuterated glucuronide metabolite of Ciclopirox (Ciclopirox-D11-ß-glucuronide) was used as an internal standard to quantify the formation and excretion of the major inactive metabolite, Ciclopirox glucuronide (CPX-G), in rats and dogs. researchgate.net This demonstrates how deuterated standards enable the precise measurement of a drug and its metabolites in biological matrices like plasma and urine, which is essential for determining bioavailability, distribution, and elimination profiles. researchgate.net This high-quality PK data can be integrated with efficacy data to build sophisticated PK/PD models that better predict therapeutic outcomes and support the development of more effective treatment strategies for conditions like urothelial cancer. researchgate.net
| Research Area | Application of this compound | Research Outcome |
|---|---|---|
| Multi-Omics (Metabolomics/Proteomics) | Internal standard for LC-MS based quantification of Ciclopirox in complex biological samples. caymanchem.comcaymanchem.com | Enables accurate correlation of drug concentration with changes in metabolite and protein expression, clarifying metabolic and signaling pathway disruptions. labrulez.com |
| Advanced Preclinical Models | Internal standard for pharmacokinetic (PK) studies in animal models (e.g., rats, dogs). researchgate.net | Provides precise determination of drug and metabolite levels, facilitating robust PK/PD modeling and characterization of absorption, distribution, metabolism, and excretion (ADME). researchgate.net |
| Mechanistic Pharmacology & Toxicology | Facilitates accurate dose-response studies by ensuring precise quantification of Ciclopirox. | Helps to elucidate mechanisms of action (e.g., iron chelation, enzyme inhibition) and differentiate on-target vs. off-target effects. caymanchem.com |
Novel Applications in Mechanistic Pharmacology and Toxicology
The primary mechanism of Ciclopirox is understood to be the chelation of polyvalent cations like Fe³⁺, which leads to the inhibition of essential metal-dependent enzymes. fda.govdrugbank.com However, studies also suggest it may disrupt DNA repair and cell division processes. wikipedia.org Distinguishing between these various effects and understanding their dose-dependency requires highly accurate measurement of the drug's concentration in experimental systems.
This compound is key to achieving this analytical precision. By acting as an internal standard, it allows researchers to confidently determine the exact concentration of Ciclopirox that elicits a specific biological response. caymanchem.com This is critical for resolving questions about its dual role as an antifungal agent at lower concentrations and a potential ferroptosis inhibitor at higher concentrations. frontiersin.org In toxicology, precise quantification helps establish clear thresholds for cellular toxicity and can aid in identifying specific toxicological pathways. For example, by correlating exact Ciclopirox levels with markers of lipid peroxidation or mitochondrial dysfunction, researchers can build a more detailed and quantitative model of its toxicological profile.
Methodological Refinements in Isotopic Labeling and Analysis
The utility of deuterated compounds like this compound is entirely dependent on the quality of the isotopic labeling—specifically, the isotopic enrichment and structural integrity of the final product. Determining the purity of deuterium-labeled compounds is crucial for their use as internal standards in quantitative mass spectrometry, in studies of metabolic flux, and in drug development. rsc.org
Emerging techniques such as Molecular Rotational Resonance (MRR) spectroscopy offer even greater precision. MRR is a highly sensitive gas-phase technique that can unambiguously identify and quantify different isotopologues (molecules differing in the number of isotopic substitutions) and isotopomers (molecules with isotopes in different positions) based on their unique moments of inertia. nih.gov The application of such advanced analytical methods will ensure the highest possible fidelity for deuterated standards, thereby improving the accuracy and reproducibility of the research that relies on them.
| Analytical Technique | Principle | Key Information Provided | Reference |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Measures mass-to-charge ratio with high precision, allowing separation of isotopic ions. | Determines isotopic enrichment and distribution (% of d0, d1, etc.). | rsc.org |
| Nuclear Magnetic Resonance (NMR) | Detects the magnetic properties of atomic nuclei. The absence of a proton signal indicates deuterium (B1214612) substitution. | Confirms the position of deuterium labels and overall molecular structure. | rsc.orggoogle.com |
| Molecular Rotational Resonance (MRR) | Measures the absorption of microwave radiation by rotating gas-phase molecules, which is dependent on the molecule's unique moments of inertia. | Provides highly quantitative analysis of regio- and stereochemistry, distinguishing between isotopomers and quantifying isotopic impurities. | nih.gov |
Q & A
Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions relevant to biological assays?
- Methodological Approach : Design accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0, 7, 14, 30 days) and analyze degradation products via UPLC-QTOF-MS. Compare degradation kinetics using Arrhenius modeling to predict shelf-life .
Q. What experimental strategies address contradictions in reported antifungal efficacy data for this compound across different fungal strains?
- Methodological Approach : Replicate studies using standardized CLSI/M38-A2 protocols for antifungal susceptibility testing. Control variables such as inoculum size, incubation time, and culture media. Perform meta-analysis of existing data to identify strain-specific resistance mechanisms, leveraging whole-genome sequencing of outlier strains .
Q. How can computational modeling predict the interaction between this compound and fungal CYP450 enzymes?
- Methodological Approach : Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of fungal CYP450 isoforms. Validate binding affinities via surface plasmon resonance (SPR) and correlate with in vitro enzyme inhibition assays. Apply density functional theory (DFT) to assess isotopic effects on binding kinetics .
Q. What methodologies are suitable for tracking the metabolic fate of this compound in in vitro hepatocyte models?
- Methodological Approach : Incubate hepatocytes with deuterated compound and extract metabolites at timed intervals. Identify phase I/II metabolites using untargeted metabolomics (LC-HRMS) and compare fragmentation patterns with non-deuterated controls. Use stable isotope tracing to quantify metabolic flux .
Q. How should researchers design cross-disciplinary studies to evaluate the environmental persistence of this compound in aquatic systems?
- Methodological Approach : Simulate aquatic environments in mesocosms with controlled light, temperature, and microbial communities. Quantify degradation via LC-MS/MS and monitor deuterium loss using isotope-ratio mass spectrometry (IRMS). Correlate half-life with microbial diversity data from 16S rRNA sequencing .
Methodological Considerations for Data Contradictions
Q. How can variability in this compound’s bioavailability data across animal models be systematically addressed?
- Resolution Strategy : Standardize administration routes (e.g., oral vs. intravenous) and use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Validate models with crossover studies in multiple species (e.g., rodents, primates) and harmonize bioanalytical protocols .
Q. What steps mitigate batch-to-batch variability in deuterium labeling efficiency during large-scale synthesis?
- Resolution Strategy : Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like reaction time and temperature. Use PAT (Process Analytical Technology) tools for real-time monitoring. Establish acceptance criteria for isotopic purity (e.g., ≥98% d11) and discard batches failing QC thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
